2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid
Description
This compound features a six-membered thiomorpholine ring substituted at the 4-position with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group and at the 2-position with an acetic acid moiety. The 1,1-dioxo designation indicates a sulfone group, enhancing polarity and stability. The Fmoc group serves as a protective moiety in solid-phase peptide synthesis (SPPS), enabling temporary amine group protection . Its molecular formula is C₂₁H₂₁NO₆S (MW: 403.43 g/mol), and it is structurally characterized by a rigid sulfone-containing heterocycle, which influences conformational flexibility and interaction with biological targets .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazinan-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S/c23-20(24)11-14-12-22(9-10-29(14,26)27)21(25)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUXMQFWQRXKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137761-07-8 | |
| Record name | 2-(4-{[(9H-fluoren-9-yl)methoxy)carbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis.
Mode of Action
The presence of the Fmoc group suggests that it may be involved in peptide synthesis, where the Fmoc group serves as a protective group for the amino group.
Biological Activity
The compound 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid is a complex organic molecule with potential applications in medicinal chemistry. Its structure features a thiomorpholine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are significant for its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 392.44 g/mol. The presence of the Fmoc group indicates its relevance in peptide synthesis and drug development.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The thiomorpholine moiety may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Interaction with Receptors : The amino acid derivative nature allows it to interact with various receptors, potentially modulating signaling pathways.
- Influence on Protein Synthesis : As an amino acid derivative, it plays a role in protein synthesis, impacting cellular growth and repair mechanisms.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
| Activity | Description |
|---|---|
| Antitumor Activity | Inhibits tumor cell proliferation in vitro and in vivo settings. |
| Antimicrobial Properties | Exhibits activity against certain bacterial strains, suggesting potential use as an antibiotic. |
| Anti-inflammatory Effects | Reduces inflammation markers in cellular models, indicating therapeutic potential in inflammatory diseases. |
Case Study 1: Antitumor Activity
A study evaluated the effect of similar thiomorpholine derivatives on cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be 25 µg/mL for Staphylococcus aureus, indicating promising antibacterial activity.
Case Study 3: Anti-inflammatory Mechanism
Research involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by over 50%, highlighting its potential utility in treating inflammatory disorders.
Comparison with Similar Compounds
Thiomorpholine vs. Piperazine Derivatives
Compound : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
- Structural Differences : Replaces the thiomorpholine ring with a piperazine ring (two nitrogen atoms vs. one sulfur and one nitrogen).
- Physicochemical Properties :
- Molecular Weight: 379.43 g/mol (vs. 403.43 g/mol for the target compound).
- Polarity: Lower due to the absence of a sulfone group.
- Applications : Used in SPPS for introducing piperazine-based linkers, offering different hydrogen-bonding capabilities compared to sulfone-containing analogs .
Thiomorpholine vs. Thietan/Thiolane Derivatives
Compound: 2-(1,1-Dioxo-1,6-thietan-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic Acid
- Structural Differences : Features a four-membered thietan ring (vs. six-membered thiomorpholine).
- Physicochemical Properties: Molecular Weight: 304.39 g/mol.
- Applications : Less common in peptide synthesis due to steric constraints but valuable in constrained peptide design .
Compound: 2-[(1,1-Dioxo-1λ⁶-thiolan-3-yl)(Fmoc)amino]acetic Acid (CAS: 1343794-31-9)
Aromatic vs. Heterocyclic Backbones
Compound: 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic Acid
- Structural Differences : Replaces the thiomorpholine ring with a benzene ring.
- Physicochemical Properties :
- Molecular Weight: 401.44 g/mol.
- Polarity: Lower due to the absence of a sulfone group.
- Applications: Used in non-peptidic linker systems, offering planar aromatic interactions .
Amino Acid Derivatives with Fmoc Protection
Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic Acid (CAS: 1260596-73-3)
- Structural Differences : Features a chiral center with a 4-methoxyphenyl side chain.
- Key Data : Molecular Weight: 403.43 g/mol.
- Applications : Designed for incorporating aromatic residues into peptides, with the methoxy group modulating solubility .
Physicochemical and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
